molecular formula C10H10F2O2 B13287850 2-(2,3-Difluorophenyl)butanoic acid

2-(2,3-Difluorophenyl)butanoic acid

Cat. No.: B13287850
M. Wt: 200.18 g/mol
InChI Key: DDNMRSLSOJXHAJ-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)butanoic acid typically involves the reaction of 2,3-difluorobenzene with butanoic acid derivatives under specific conditions. One common method includes the use of organolithium reagents to facilitate the formation of the desired product . The reaction conditions often require low temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available raw materials and optimized reaction conditions to produce the compound in large quantities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and quality of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(2,3-Difluorophenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Difluorophenyl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2-(2,3-difluorophenyl)butanoic acid

InChI

InChI=1S/C10H10F2O2/c1-2-6(10(13)14)7-4-3-5-8(11)9(7)12/h3-6H,2H2,1H3,(H,13,14)

InChI Key

DDNMRSLSOJXHAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=CC=C1)F)F)C(=O)O

Origin of Product

United States

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